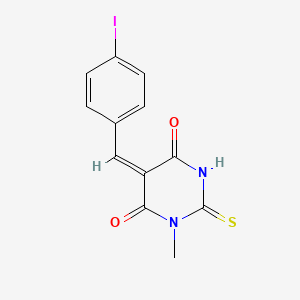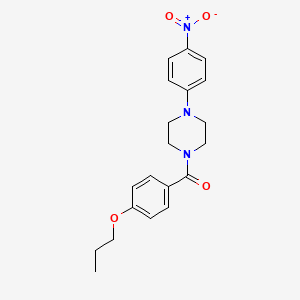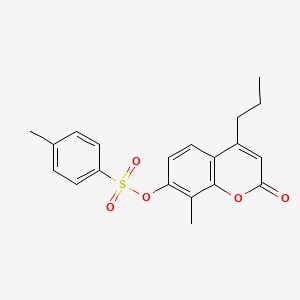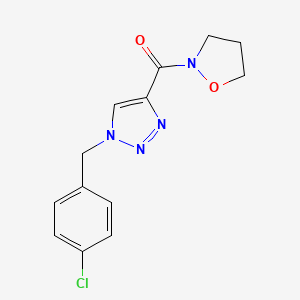
2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as nitrofen, is a synthetic herbicide that has been widely used in agriculture to control weeds. Nitrofen belongs to the family of nitrophenylacetamide herbicides, which are known for their selective action on broadleaf weeds. In recent years, nitrofen has gained attention from the scientific community due to its potential applications in scientific research.
作用機序
Nitrofen exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the target plant. In scientific research, 2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is thought to exert its teratogenic effects through a similar mechanism, as it has been shown to interfere with the biosynthesis of heme, a critical component of the developing embryo.
Biochemical and Physiological Effects:
Nitrofen exposure has been shown to cause a range of biochemical and physiological effects in developing embryos. Nitrofen has been shown to induce oxidative stress and alter the expression of genes involved in cell proliferation and differentiation. Nitrofen exposure has also been associated with changes in the expression of genes involved in the development of the cardiovascular and respiratory systems.
実験室実験の利点と制限
Nitrofen has several advantages as a tool in scientific research. It is a relatively inexpensive and widely available chemical that can be synthesized in a laboratory setting. Nitrofen exposure can induce a range of developmental abnormalities, making it a useful tool for studying the mechanisms of embryonic development. However, 2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide also has several limitations. Its teratogenic effects are dose-dependent and can vary depending on the species and strain of animal used in the experiment. Nitrofen exposure can also induce maternal toxicity, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving 2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide. One area of interest is the development of new herbicides based on the nitrophenylacetamide structure. Another area of interest is the study of the molecular mechanisms underlying 2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide-induced developmental abnormalities. Researchers are also interested in developing new animal models to study the effects of 2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide exposure on embryonic development. Finally, there is interest in developing new strategies to mitigate the teratogenic effects of 2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide exposure, particularly in agricultural settings.
合成法
Nitrofen can be synthesized by the reaction between 3-chlorophenol and 4-methoxy-2-nitroaniline in the presence of acetic anhydride and a catalyst. The reaction yields 2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide as a yellow crystalline solid. The synthesis of 2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
Nitrofen has been used as a tool in scientific research due to its ability to induce teratogenic effects in developing embryos. Nitrofen exposure has been shown to cause a range of developmental abnormalities, including limb and craniofacial defects, in a variety of animal models. Nitrofen has also been used to study the mechanisms of fetal lung development, as exposure to 2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to induce pulmonary hypoplasia in developing fetuses.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-11-5-6-13(14(8-11)18(20)21)17-15(19)9-23-12-4-2-3-10(16)7-12/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUGCYQGTLXSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5146673.png)
![2-methoxy-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]-6-nitrophenol](/img/structure/B5146681.png)


![N~1~-(2-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5146711.png)



![2-{1-[2-(4-morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-phenylacetamide](/img/structure/B5146722.png)



![2-nitro-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B5146749.png)
